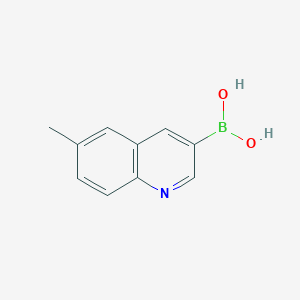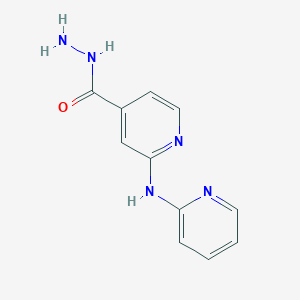
2-(2-Pyridylamino)isonicotinohydrazide
Overview
Description
“2-(2-Pyridylamino)isonicotinohydrazide”, commonly known as PAIH, is an organic compound. It is composed of C10H9N3H+ (DPAH+) cations and [ZnCl4]2− anions .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a Schiff base receptor was synthesized by an equimolar reaction between isonicotinic hydrazide and 2,4-dihydroxybenzaldehyde in ethanol . Another compound, (E)-N-[1-(2-pyridinyl)ethylidene]-isonicotinohydrazide (HL), was synthesized and its two lanthanide(III) complexes were prepared .
Molecular Structure Analysis
The structure of the title compound, (C10H10N3)2[ZnCl4], is composed of C10H9N3H+ (DPAH+) cations and [ZnCl4]2− anions. The two pyridyl rings of DPAH+ are approximately coplanar, with a dihedral angle of 7.2 (2)° between their corresponding least-squares planes .
Chemical Reactions Analysis
The compound has been used in the formation of chemically stable fluorescent derivatives for structural/functional analysis . It has also been involved in the formation of complexes with other compounds .
Physical And Chemical Properties Analysis
The molecular formula of “2-(2-Pyridylamino)isonicotinohydrazide” is C11H11N5O and its molecular weight is 229.24 g/mol.
Safety And Hazards
Future Directions
The synthesized compounds based on pyridoxine were evaluated for their antimycobacterial activity on M. tuberculosis H37Rv strain. The most potent compound showed good activity on H37Rv strain and on clinical isolates of M. tuberculosis with multidrug-resistant tuberculosis (TB) profile included first- and second-line drugs . This suggests that “2-(2-Pyridylamino)isonicotinohydrazide” and similar compounds could have potential applications in the treatment of tuberculosis in the future.
properties
IUPAC Name |
2-(pyridin-2-ylamino)pyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c12-16-11(17)8-4-6-14-10(7-8)15-9-3-1-2-5-13-9/h1-7H,12H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJWXMGXAMGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridylamino)isonicotinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



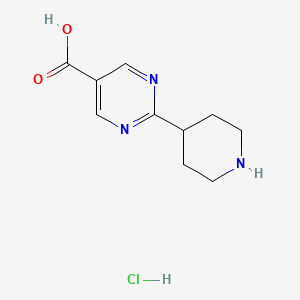
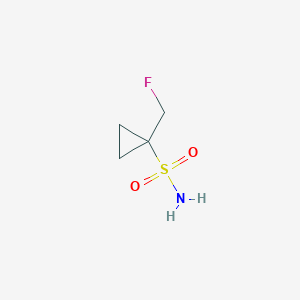

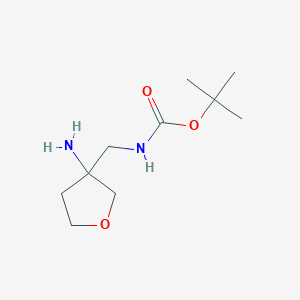
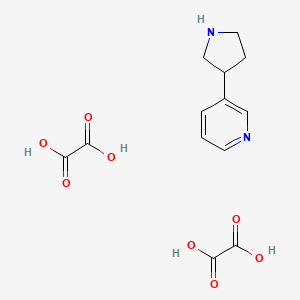
![Spiro[3.5]nonan-7-OL](/img/structure/B1404022.png)
![1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole](/img/structure/B1404023.png)

![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)
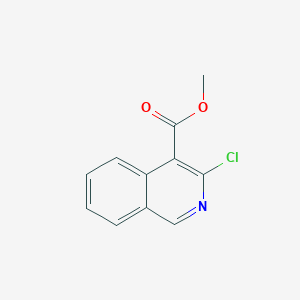
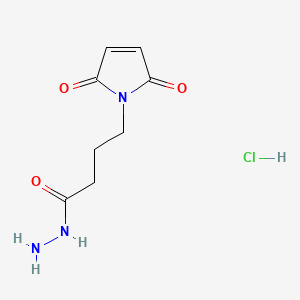

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)
